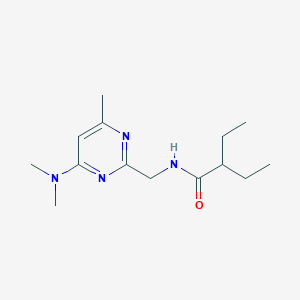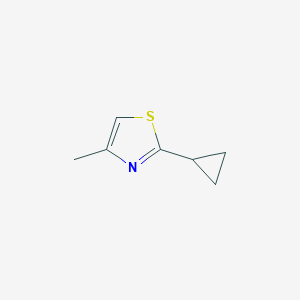![molecular formula C13H15N3O2 B2707327 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891122-49-9](/img/structure/B2707327.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide: is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl propionate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: Research has shown that oxadiazole derivatives, including N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, exhibit antimicrobial, antifungal, and antiviral properties, making them promising candidates for the development of new therapeutic agents.
Medicine: The compound has been investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the presence of the dimethylphenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds, such as:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)propionamide: This compound lacks the dimethyl substituents on the phenyl ring, which may result in different chemical and biological properties.
N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)propionamide: The presence of a single methyl group on the phenyl ring can alter the compound’s reactivity and biological activity compared to the dimethyl-substituted derivative.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAMXFZJZDPSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2707245.png)
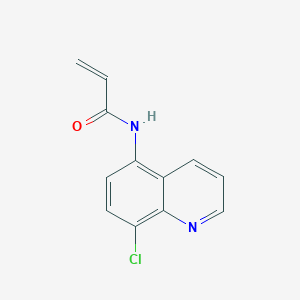

![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)

![(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2707257.png)
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
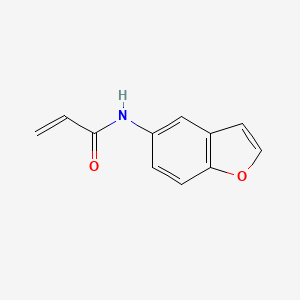
![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)
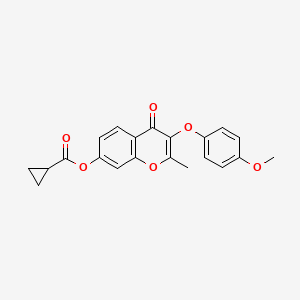
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
